6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
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Overview
Description
6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the imino and oxo groups: These functional groups are typically introduced through oxidation and imination reactions, respectively.
Attachment of the propan-2-yloxypropyl side chain: This step usually involves nucleophilic substitution reactions, where the side chain is attached to the tricyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the tricyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound has potential applications as a probe for studying enzyme mechanisms. Its ability to undergo various chemical reactions makes it useful for investigating the activity of oxidases, reductases, and other enzymes.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure and functional groups make it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide exerts its effects involves interactions with various molecular targets. These include:
Enzymes: The compound can act as an inhibitor or activator of enzymes, depending on its specific structure and functional groups.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide include:
- 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
What sets 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide apart from similar compounds is its unique combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)25-9-5-8-23-15(19)12(16(20)26)10-13-17(23)21-14-6-3-4-7-22(14)18(13)24/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H2,20,26) |
InChI Key |
ZHHNDCFWWIFWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=S)N)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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